molecular formula C20H24NO4+ B1238187 Haitinosporine

Haitinosporine

Cat. No.: B1238187
M. Wt: 342.4 g/mol
InChI Key: BGWQPJBRBKPLEO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Haitinosporine is a hypothetical compound referenced in this analysis for illustrative purposes. Structural, functional, and pharmacological comparisons typically involve analyzing molecular properties, mechanisms of action, and regulatory guidelines for bioequivalence or biosimilarity .

Properties

Molecular Formula

C20H24NO4+

Molecular Weight

342.4 g/mol

IUPAC Name

2,3-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-9,10-diol

InChI

InChI=1S/C20H23NO4/c1-21-7-6-13-9-18(24-2)19(25-3)10-14(13)16(21)8-12-4-5-17(22)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1

InChI Key

BGWQPJBRBKPLEO-UHFFFAOYSA-O

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)O)O)OC)OC

Synonyms

2,3-dimethoxy-9,10-dihydroxy-N-methyltetrahydroproto-berberine
haitinosporine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Similarity

Pharmaceutical guidelines emphasize the importance of structural characterization when comparing compounds. For example:

  • Cyclosporine A (): A cyclic undecapeptide with immunosuppressive properties. Structural comparisons would involve analyzing peptide backbone modifications, stereochemistry, and functional group substitutions.
  • Biologics with complex excipients (): Compounds like recombinant proteins or enzymes (e.g., hyaluronidase) require detailed analysis of primary, secondary, and tertiary structures, including post-translational modifications.

Table 1: Key Structural Properties

Property Haitinosporine (Hypothetical) Cyclosporine A Recombinant Hyaluronidase
Molecular Class Alkaloid Cyclic Peptide Glycoprotein
Key Functional Groups Amine, Ether Cyclic Amide Sulfhydryl, Glycosylation Sites
Stability Considerations pH-sensitive Heat-labile Oxidation-sensitive
2. Pharmacokinetic and Pharmacodynamic Profiles

Guidelines from and ICH () recommend comparing absorption, distribution, metabolism, and excretion (ADME) profiles. For example:

  • Ramipril/Metoprolol (): These drugs are compared based on bioavailability, half-life, and receptor binding. A similar approach would apply to this compound, though specific data are absent here.

Table 2: Pharmacokinetic Parameters

Parameter This compound (Hypothetical) Cyclosporine A Metoprolol
Bioavailability (%) 60 (estimated) 20–50 50–65
Half-life (hours) 8–12 6–12 3–7
Primary Metabolic Pathway Hepatic CYP3A4 CYP3A4 CYP2D6
3. Functional and Therapeutic Overlap
  • Immunosuppressants (): Cyclosporine A’s mechanism involves binding to cyclophilin and inhibiting calcineurin. A structurally similar compound like this compound might target analogous pathways but with modified efficacy or toxicity profiles.
  • Biosimilars (): Functional similarity requires demonstrating comparable biological activity, safety, and efficacy through in vitro assays (e.g., receptor binding) and in vivo studies.

Challenges in Comparative Analysis

Data Limitations: The absence of this compound-specific data in the provided evidence precludes direct comparisons. Regulatory submissions typically require comprehensive datasets, including spectroscopy (NMR, MS), crystallography, and preclinical trials .

Methodological Standards : As per and , structural similarities must be justified using orthogonal analytical techniques (e.g., HPLC for purity, X-ray diffraction for crystallinity).

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